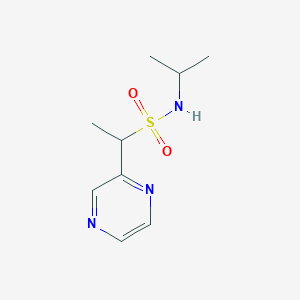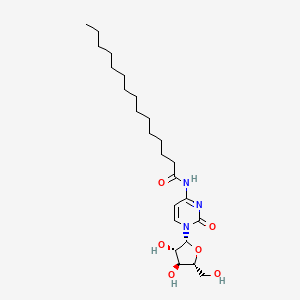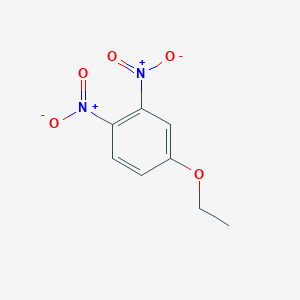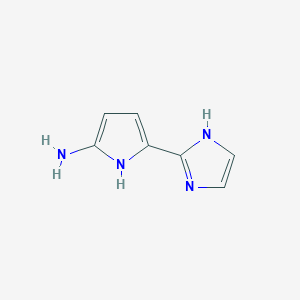![molecular formula C8H9N3OS B13963244 (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine CAS No. 871013-30-8](/img/structure/B13963244.png)
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a methanamine group at the 7th position and a methoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization at the 7th and 4th positions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable thiophene derivative, the thieno[3,2-d]pyrimidine core can be formed through a series of cyclization reactions involving reagents such as ammonium acetate and formic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their kinase inhibitory activity and have been explored as potential anticancer agents.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These compounds exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is unique due to its specific substitution pattern and the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
871013-30-8 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3 |
InChI Key |
PPCGVXRKMZTYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)





![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)





